3-Butenylglucosinolate

描述

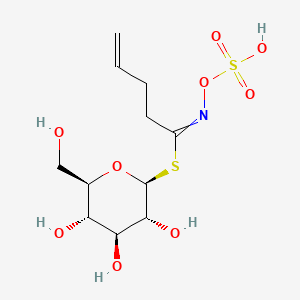

Structure

3D Structure

属性

分子式 |

C11H19NO9S2 |

|---|---|

分子量 |

373.4 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/t6-,8-,9+,10-,11+/m1/s1 |

InChI 键 |

PLYQBXHVYUJNQB-ZHVGPZTNSA-N |

SMILES |

C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

手性 SMILES |

C=CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

规范 SMILES |

C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

同义词 |

3-butenyl glucosinolate gluconapin |

产品来源 |

United States |

Biosynthesis and Genetic Regulation of 3 Butenylglucosinolate

Precursor Pathways and Initial Steps

The journey to 3-butenylglucosinolate begins with the modification of the amino acid methionine. This initial phase involves a critical chain elongation process, followed by the conversion of the elongated amino acid into an aldoxime.

Methionine Chain Elongation and Homologation (e.g., Methylthioalkylmalate Synthase, MAMs)

The biosynthesis of aliphatic glucosinolates, including this compound, starts with the chain elongation of methionine. researchgate.netoup.comencyclopedia.pub This iterative process adds methylene (B1212753) groups to the methionine side chain, a crucial step in generating the structural diversity of glucosinolates. researchgate.netportlandpress.com The key enzymes catalyzing this committed step are the Methylthioalkylmalate Synthases (MAMs). oup.comresearchgate.netportlandpress.com

MAM enzymes are believed to have evolved from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis. researchgate.netportlandpress.com In Arabidopsis thaliana, a model plant for glucosinolate research, the MAM gene cluster plays a central role. frontiersin.org Specifically, AtMAM1 and AtMAM2 are involved in producing short-chain aliphatic glucosinolates, which are precursors to this compound. frontiersin.org The process begins with the deamination of methionine to a 2-oxo acid by branched-chain amino acid aminotransferase 4 (BCAT4). encyclopedia.pubmdpi.com This 2-oxo acid then enters a three-step cycle in the chloroplasts involving condensation with acetyl-CoA by MAMs, isomerization by isopropylmalate isomerase (IPMI), and oxidative decarboxylation by isopropylmalate dehydrogenase (IPMDH), resulting in a chain-elongated 2-oxo acid. researchgate.netencyclopedia.pub This elongated 2-oxo acid can then be transaminated to form the corresponding amino acid, which serves as the direct precursor for the glucosinolate core structure. nih.gov

| Enzyme/Gene | Function in Methionine Chain Elongation |

| Methylthioalkylmalate Synthase (MAMs) | Catalyzes the condensation of a 2-oxo acid with acetyl-CoA, the committed step in chain elongation. oup.comresearchgate.netportlandpress.com |

| Isopropylmalate Isomerase (IPMI) | Catalyzes the isomerization of the 2-malate derivative. encyclopedia.pub |

| Isopropylmalate Dehydrogenase (IPMDH) | Performs the oxidative decarboxylation to yield a chain-elongated 2-oxo acid. encyclopedia.pub |

| Branched-chain Amino Acid Aminotransferase 4 (BCAT4) | Deaminates methionine to its corresponding 2-oxo acid. encyclopedia.pubmdpi.com |

| Branched-chain Amino Acid Aminotransferase 3 (BCAT3) | Transaminates the elongated 2-oxo acid to form the elongated amino acid. encyclopedia.pub |

Amino Acid Conversion to Aldoximes (e.g., CYP79s)

Following chain elongation, the resulting elongated amino acid is converted to an aldoxime. This crucial step is catalyzed by a family of cytochrome P450 monooxygenases known as CYP79s. encyclopedia.pubnih.govjst.go.jp These enzymes are considered to be evolutionarily conserved and play a pivotal role in the biosynthesis of both glucosinolates and cyanogenic glucosides. nih.govoup.com

In Arabidopsis, CYP79F1 is responsible for the conversion of all elongated methionine derivatives, while CYP79F2 shows a preference for long-chain methionine derivatives. encyclopedia.pub The reaction involves the N-hydroxylation of the amino acid, followed by decarboxylation and dehydration to form the corresponding aldoxime. researchgate.net The substrate specificity of CYP79 enzymes is a key determinant of the final glucosinolate structure. nih.gov

Core Glucosinolate Structure Formation

Once the aldoxime is formed, a series of enzymatic reactions constructs the characteristic core structure of all glucosinolates.

Formation of Thiohydroximate and Glucosinolate Core (e.g., CYP83s, UGT74s, SUR1, APK, GGP1, DTCMT)

The aldoxime produced by CYP79 enzymes is further oxidized by another class of cytochrome P450s, the CYP83s, to form an unstable aci-nitro compound or a nitrile oxide. jst.go.jptandfonline.com In the biosynthesis of aliphatic glucosinolates, CYP83A1 is the key enzyme. mdpi.com This intermediate is then conjugated to glutathione (B108866). encyclopedia.pub

The subsequent step involves the cleavage of the S-alkyl-thiohydroximate by a C-S lyase, SUPERROOT1 (SUR1), to produce a thiohydroximate. encyclopedia.pubnih.govpnas.org This is a critical step, and mutants lacking SUR1 are devoid of both aliphatic and indole (B1671886) glucosinolates. nih.gov

The thiohydroximate is then glucosylated by UDP-glucosyltransferases (UGTs) of the UGT74 family. encyclopedia.pubtandfonline.com Specifically, UGT74C1 acts on methionine-derived thiohydroximates to form desulfoglucosinolates. mdpi.com The final step in the core structure formation is the sulfation of the desulfoglucosinolate by sulfotransferases (SOTs), such as SOT17 and SOT18 in Arabidopsis, to yield the intact glucosinolate. mdpi.commdpi.com While not directly involved in the core pathway leading to this compound, γ-glutamyl peptidases (GGP1) and dithiocarbamate (B8719985) S-methyltransferase (DTCMT) are enzymes that have been implicated in related glucosinolate metabolism and phytoalexin biosynthesis. pnas.orgresearchgate.net The role of adenylyl-sulfate kinase (APK) is to provide the activated sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), for the final sulfation step. frontiersin.org

| Enzyme/Gene | Function in Core Glucosinolate Structure Formation |

| CYP83A1 | Oxidizes the aldoxime to an aci-nitro compound. mdpi.com |

| Glutathione S-Transferases (GSTs) | Conjugate the aci-nitro compound with glutathione. encyclopedia.pubtandfonline.com |

| SUPERROOT1 (SUR1) | A C-S lyase that cleaves the S-alkyl-thiohydroximate to form a thiohydroximate. encyclopedia.pubnih.gov |

| UGT74C1 | Glucosylates the thiohydroximate to form a desulfoglucosinolate. mdpi.com |

| Sulfotransferases (SOT17, SOT18) | Catalyze the final sulfation step to form the intact glucosinolate. mdpi.commdpi.com |

| Adenylyl-sulfate Kinase (APK) | Provides the activated sulfate donor (PAPS). frontiersin.org |

| Gamma-glutamyl Peptidase (GGP1) | Involved in the metabolism of glutathione conjugates. researchgate.net |

| Dithiocarbamate S-Methyltransferase (DTCMT) | Involved in the biosynthesis of brassinin, a phytoalexin derived from glucosinolates. pnas.org |

Side Chain Modifications Specific to this compound

The diversity of glucosinolates arises from secondary modifications of the side chain. The formation of this compound from its precursor is a prime example of such a modification.

Role of Alkenyl Hydroxyalkyl Producing (AOP) Enzymes in Alkenyl Glucosinolate Synthesis

The direct precursor to this compound is a methylsulfinylalkyl glucosinolate. The conversion to an alkenyl glucosinolate is catalyzed by a family of 2-oxoglutarate-dependent dioxygenases known as Alkenyl Hydroxyalkyl Producing (AOP) enzymes. nih.gov Specifically, the AOP2 enzyme is responsible for the formation of alkenyl glucosinolates. mdpi.comnih.gov

In Arabidopsis thaliana, the GS-AOP locus contains the genes for AOP2 and AOP3. nih.govfrontiersin.org AOP2 catalyzes the conversion of 4-methylsulfinylbutyl glucosinolate to this compound. nih.govbiorxiv.orgbiorxiv.org The presence and activity of AOP2 are crucial for the production of this specific alkenyl glucosinolate. frontiersin.orgbioone.org Genetic variation at the AOP locus is a major determinant of the glucosinolate profile in many Brassicaceae species. nih.govcdnsciencepub.com For instance, accessions with a functional AOP2 enzyme will accumulate this compound, while those with a non-functional allele will accumulate its precursor. nih.gov Furthermore, the this compound can be further hydroxylated by the GSL-OH enzyme to produce 2-hydroxy-3-butenylglucosinolate. biorxiv.orgoup.com

| Enzyme/Gene | Function in Side Chain Modification |

| Alkenyl Hydroxyalkyl Producing 2 (AOP2) | Catalyzes the conversion of 4-methylsulfinylbutyl glucosinolate to this compound. mdpi.comnih.gov |

| GSL-OH | Can further hydroxylate this compound to 2-hydroxy-3-butenylglucosinolate. biorxiv.orgoup.com |

AOP2 Function in this compound Formation from Methylsulfinylbutyl Glucosinolate

The enzyme AOP2 (Alkenyl Hydroxalkyl Producing 2), a 2-oxoglutarate-dependent dioxygenase, plays a pivotal role in the formation of this compound. nih.govnih.gov AOP2 catalyzes the conversion of 4-methylsulfinylbutyl glucosinolate into this compound. nih.govfrontiersin.org This enzymatic reaction is a crucial step in the side-chain modification of aliphatic glucosinolates. nih.gov Studies involving heterologous expression in Escherichia coli have confirmed that AOP2 facilitates the transformation of 4-methylsulfinylbutyl glucosinolate to this compound. nih.govnih.gov Furthermore, the introduction of the Brassica oleracea AOP2 homologue into the Columbia (Col) accession of Arabidopsis, which naturally accumulates 4-methylsulfinylbutyl glucosinolate, resulted in the conversion of over 80% of this precursor into this compound. nih.gov

Further Hydroxylation (e.g., GSL-OH locus mediated conversion to 2-hydroxy-3-butenylglucosinolate)

Following its formation, this compound can undergo further modification through hydroxylation. The GSL-OH locus is responsible for this conversion, leading to the production of 2-hydroxy-3-butenylglucosinolate. nih.govresearchgate.net This locus encodes a 2-oxoacid-dependent dioxygenase (At2g25450) that is necessary for the formation of both the 2R and 2S forms of 2-hydroxy-3-butenylglucosinolate from its precursor, this compound. nih.gov The presence and activity of the enzyme encoded by GSL-OH determine whether this compound is converted to its hydroxylated form. nih.govresearchgate.net In Arabidopsis thaliana, different alleles at the GSL-OH locus result in varying patterns of 2-hydroxy-3-butenylglucosinolate accumulation. nih.gov

Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound is underpinned by a complex genetic framework involving multiple loci and regulatory factors that control the concentration and profile of this compound.

Quantitative Trait Loci (QTL) Mapping for this compound Content

Quantitative Trait Loci (QTL) mapping has been instrumental in identifying the genomic regions that influence the content of this compound and its precursors. In Brassica juncea, QTLs for 2-propenyl and 3-butenyl glucosinolates were found to co-localize on linkage group LG08, explaining a significant portion of the phenotypic variation. nih.gov Specifically, these QTLs accounted for an average of 42.6% of the phenotypic variation for 3-butenyl glucosinolate. nih.gov In radish (Raphanus sativus), QTL analysis for 4-methylthio-3-butenyl glucosinolate (4MTB-GSL) content identified five QTLs, with three being consistently detected across different populations. plos.orgnih.gov These three QTLs on linkage groups 1, 6, and 9 collectively explained over 50% of the total phenotypic variance in one of the study populations. plos.org Furthermore, studies in Brassica napus have identified QTLs on chromosomes A04, A06, and A09 that are associated with seed glucosinolate content under different environmental conditions, explaining between 4.70% and 9.93% of the phenotypic variation. frontiersin.org

| Species | Trait | Linkage Group/Chromosome | Phenotypic Variation Explained (%) |

|---|---|---|---|

| Brassica juncea | This compound | LG08 | 42.6 |

| Raphanus sativus | 4-Methylthio-3-butenyl glucosinolate | LG1, LG6, LG9 | >50 (combined) |

| Brassica napus | Seed Glucosinolate Content (Environmentally responsive) | A04, A06, A09 | 4.70 - 9.93 |

Identification and Characterization of Genes (e.g., GSL-ELONG, GSL-AOP, GSL-OH)

Several key gene loci have been identified as being central to the biosynthesis of aliphatic glucosinolates, including this compound. nih.govmdpi.com The GSL-ELONG locus, which includes methylthioalkylmalate synthases, controls the carbon chain length of the glucosinolate. nih.govnih.gov The GSL-AOP locus, containing the AOP2 and AOP3 genes, is responsible for the conversion of methylsulfinylalkyl glucosinolates to either alkenyl or hydroxyalkyl glucosinolates. nih.govresearchgate.net Specifically, a functional AOP2 is required for the synthesis of this compound. biorxiv.org The GSL-OH locus, encoding a 2-oxoacid-dependent dioxygenase, then facilitates the hydroxylation of this compound to form 2-hydroxy-3-butenylglucosinolate. nih.govresearchgate.netnih.gov The combined action and allelic state of these loci determine the final glucosinolate profile. nih.govnih.gov

Allelic Variation and Its Impact on this compound Profiles

Natural variation in the genes controlling glucosinolate biosynthesis leads to diverse chemical profiles among different plant accessions. For the GSL-AOP locus, different alleles of AOP2 and AOP3 exist, leading to the accumulation of either alkenyl glucosinolates (like this compound) or hydroxyalkyl glucosinolates. nih.govfrontiersin.org Some Arabidopsis accessions possess functional AOP2 alleles, while others have non-functional alleles or express AOP3 instead. nih.govoup.com For instance, three alleles of the AOP2 gene have been identified in Arabidopsis, with one encoding a truncated, likely non-functional protein. nih.gov Similarly, at the GSL-OH locus, different alleles determine the extent of 2-hydroxy-3-butenylglucosinolate accumulation, with some alleles leading to its presence in both leaves and seeds, some only in seeds, and others resulting in its complete absence. nih.gov This allelic variation at key biosynthetic loci is a primary driver of the diversity in glucosinolate profiles observed in nature. nih.gov

Transcriptional Regulation and Associated Factors (e.g., MYB, IQD1-1, Dof1.1)

The expression of glucosinolate biosynthetic genes is regulated by a network of transcription factors. Members of the MYB family of transcription factors are known to play a significant role. frontiersin.orgnih.gov In Barbarea vulgaris, MYB34, MYB29, and MYB76 have been implicated as regulators of the glucosinolate response to herbivory. frontiersin.org Other transcription factors, including IQD1-1 and Dof1.1, have also been identified as regulators of genes involved in glucosinolate metabolism in Arabidopsis thaliana. frontiersin.orgnih.govhbni.ac.in The transcript levels of these regulatory factors can be influenced by environmental cues, such as light, which in turn affects the accumulation of glucosinolates. researchgate.net This complex transcriptional control allows plants to modulate their glucosinolate profiles in response to various internal and external signals.

Metabolism and Degradation Pathways of 3 Butenylglucosinolate

Myrosinase-Mediated Hydrolysis Mechanism

The initial and critical step in the metabolism of 3-butenylglucosinolate is its hydrolysis, catalyzed by a class of enzymes known as myrosinases. nih.govnih.gov In intact plant tissue, glucosinolates and myrosinases are kept in separate compartments. nih.govresearchmap.jp When the plant tissue is damaged, for instance by herbivore feeding or mechanical disruption, this compartmentalization is broken, allowing the enzyme to come into contact with its substrate and initiating the degradation cascade. mdpi.comnih.gov

Myrosinases, formally known as thioglucoside glucohydrolases (TGGs, EC 3.2.1.147), are β-thioglucosidases that cleave the thioglucosidic bond in the glucosinolate molecule. nih.govresearchmap.jpbioone.org This enzymatic action releases a glucose molecule and a highly reactive, unstable intermediate. mdpi.comnih.gov The activity of TGGs is the universal first step in the pathway, regardless of the subsequent diversification of breakdown products. nih.gov

The hydrolysis of this compound by myrosinase results in the formation of an unstable thiohydroximate-O-sulfate, commonly referred to as an aglycone. mdpi.comnih.govnih.gov This intermediate is short-lived and immediately undergoes further transformation. nih.govacs.org The specific fate of this aglycone is the determining factor for the type of bioactive compound that is ultimately produced. nih.gov In the absence of any other influencing factors, the aglycone spontaneously rearranges. nih.govbioone.org

Enzymatic Hydrolysis by Thioglucoside Glucohydrolases (TGGs)

Cellular and Subcellular Compartmentation of the Glucosinolate-Myrosinase System

The glucosinolate-myrosinase system, often termed the "mustard oil bomb," is a sophisticated chemical defense mechanism found in plants of the order Brassicales. nih.govmdpi.comnih.govnsf.gov Its efficacy relies on the spatial separation of the stable glucosinolate precursors, including this compound, from the hydrolytic enzyme myrosinase. nih.govmdpi.com This segregation prevents autotoxicity and ensures that the defensive compounds are only released upon tissue damage, such as during herbivory or pathogen attack. nih.govmdpi.com

At the cellular level, glucosinolates and myrosinase are typically stored in different, specialized cells. frontiersin.org Glucosinolates are often found in "S-cells," which are sulfur-rich cells located near the phloem. frontiersin.org In contrast, myrosinase is accumulated in idioblastic cells known as myrosin cells. frontiersin.org In Arabidopsis thaliana, for example, myrosinases like TGG1 and TGG2 are localized in phloem-associated cells, distinct from the glucosinolate-containing S-cells. frontiersin.org

Subcellularly, further compartmentation ensures the system's stability. It is widely held that glucosinolates are stored within the vacuole of their respective cells. mdpi.com Similarly, classical myrosinases are also sequestered, often within the vacuoles of myrosin cells. mdpi.com This dual-cell system, with both cellular and subcellular separation, represents a common organizational model for the mustard oil bomb. mdpi.com

However, evidence also suggests that in some cases, glucosinolates and myrosinases can be present in the same cell types, such as guard cells, necessitating additional control mechanisms at the subcellular level. mdpi.comfrontiersin.org In these instances, sequestration within different organelles or the regulation of myrosinase activity by cofactors like ascorbic acid, which can inhibit the enzyme at high concentrations, may play a crucial role in preventing premature hydrolysis. frontiersin.org When plant tissue is disrupted, this carefully maintained compartmentation is breached, allowing this compound to come into contact with myrosinase, which rapidly hydrolyzes it into an unstable aglycone that subsequently rearranges to form biologically active products. nih.gov

Non-Enzymatic Degradation Mechanisms

While the enzymatic action of myrosinase is the primary route for glucosinolate breakdown, this compound can also degrade through non-enzymatic pathways. nih.gov These reactions are influenced by various physical and chemical factors, including temperature, pH, and the presence of certain metal ions. mdpi.comaustinpublishinggroup.com

Thermal Degradation: Heat treatment is a significant factor in the non-enzymatic degradation of glucosinolates. mdpi.comnih.gov Aliphatic glucosinolates, such as this compound, are generally more susceptible to thermal degradation than indole (B1671886) or aromatic types. nih.gov Heating can lead to the formation of various volatile compounds, with nitriles often being significant products. nih.govresearchgate.net For instance, heating glucosinolates to around 125°C tends to generate nitriles, while temperatures above 150°C may favor isothiocyanate formation. researchgate.net The presence of water can also accelerate thermal degradation. nih.gov Studies on broccoli have shown that increasing temperature leads to higher degradation rates of aliphatic glucosinolates, a process that is enhanced by the sample's water content. nih.gov

Influence of pH and Metal Ions: The chemical environment, particularly pH, affects the stability and breakdown products of glucosinolates. acs.org Glucosinolates are generally most stable in neutral to slightly acidic conditions and degrade more rapidly in basic environments. nih.govresearchgate.net The composition of degradation products is also pH-dependent. mdpi.com

The presence of ferrous ions (Fe²⁺) can promote the non-enzymatic formation of simple nitriles from glucosinolates. dpi.qld.gov.au This iron-dependent degradation pathway has been demonstrated for other glucosinolates and represents a key non-enzymatic mechanism. dpi.qld.gov.au For example, in watercress seeds, gluconasturtiin (B1219410) undergoes a non-enzymatic, iron-dependent degradation to form a simple nitrile. dpi.qld.gov.au This process can be inhibited by the addition of iron chelators. dpi.qld.gov.au It is plausible that this compound can undergo a similar reaction under acidic conditions in the presence of iron. mdpi.com The degradation of this compound in Brassica rapa can yield 4-pentenenitrile, and the formation of this nitrile is influenced by both pH and temperature. researchgate.net

These non-enzymatic pathways are crucial as they can alter the profile of bioactive compounds derived from this compound during food processing, storage, or digestion. mdpi.comnih.gov

Transport and Distribution of 3 Butenylglucosinolate in Plants

Long-Distance Transport Pathways

The vascular system, composed of the phloem and xylem, serves as the primary conduit for the long-distance transport of nutrients and signaling molecules throughout the plant. Evidence strongly suggests that 3-butenylglucosinolate and other glucosinolates utilize these pathways to move from their sites of synthesis to various sink tissues, such as seeds, roots, and young leaves. srce.hrresearchgate.netnih.gov

Xylem-Mediated Transport

The xylem is responsible for the transport of water and minerals from the roots to the rest of the plant. While the phloem is considered the primary long-distance transport route for glucosinolates, there is evidence for their presence in the xylem as well. google.com This suggests a potential for root-to-shoot transport of these defensive compounds. The bidirectional transport of glucosinolates, involving both phloem and xylem, allows for a comprehensive distribution network throughout the plant, ensuring that all organs are adequately protected. wur.nl

Glucosinolate Transporter Proteins (GTRs)

The movement of glucosinolates across cellular membranes is facilitated by a specific family of proteins known as Glucosinolate Transporter Proteins (GTRs). researchgate.netnih.gov These transporters belong to the Nitrate and Peptide transporter Family (NPF) and play a pivotal role in the uptake, distribution, and accumulation of glucosinolates in various tissues. researchgate.netnih.gov

Role of GTR1, GTR2, and GTR3 in Specific Glucosinolate Transport

Three key transporters, GTR1, GTR2, and GTR3, have been identified and characterized for their roles in glucosinolate transport. wur.nlresearchgate.net

GTR1 and GTR2: These transporters are crucial for the long-distance transport of glucosinolates from source tissues, such as leaves and silique walls, to sink tissues, particularly developing seeds. maxapress.commaxapress.comresearchgate.netnih.gov Knockdown studies in Brassica juncea have shown that reducing GTR2 expression leads to a significant decrease in seed glucosinolate content and a corresponding increase in leaf and pod glucosinolate levels. researchgate.netnih.govresearchgate.netresearchgate.net Conversely, GTR1 knockdown results in a smaller reduction in seed glucosinolates but significantly lower levels in the leaves. researchgate.netnih.gov This indicates that while both are involved in source-to-sink translocation, GTR2 plays a more dominant role in seed loading. researchgate.netresearchgate.netnih.gov Both GTR1 and GTR2 have been shown to transport this compound. researchgate.netresearchgate.net

GTR3: While GTR1 and GTR2 are primarily associated with the transport of aliphatic glucosinolates, GTR3 has been identified as a transporter with a preference for indole (B1671886) glucosinolates. wur.nl This specificity helps to establish the distinct distribution patterns of different glucosinolate classes within the plant. wur.nl

The coordinated action of these GTRs ensures the precise allocation of different types of glucosinolates to various parts of the plant. researchgate.net

Mechanistic Insight into Substrate Specificity and Recognition of GTRs

The ability of GTRs to recognize and transport specific glucosinolates is fundamental to their function. Studies have begun to unravel the molecular mechanisms underlying this specificity.

Competition assays have demonstrated that GTRs can transport a range of glucosinolates, suggesting a degree of broad substrate recognition. researchgate.net For instance, both GTR1 and GTR2 can import various aliphatic and even some benzenic glucosinolates. researchgate.netnih.gov However, there are also clear preferences. The transport efficiency of AtGTR1, for example, has been shown to be negatively correlated with the hydrophobicity of the glucosinolate side chain. nih.gov This suggests that the chemical nature of the side chain is a key determinant for transport.

Molecular docking and mutagenesis studies are providing further insights into the specific amino acid residues within the transporter's binding pocket that are critical for substrate interaction and recognition. nih.govnih.gov These studies indicate that specific residues within the GTR protein structure interact with the glucosinolate molecule, facilitating its translocation across the membrane. nih.gov The development of fluorescently tagged artificial glucosinolates is proving to be a valuable tool for high-throughput screening of GTR mutant libraries, which will further elucidate the structure-function relationship of these transporters. researchgate.netnih.gov

Tissue-Specific Accumulation and Redistribution

The transport of this compound via the vascular system and GTRs results in its differential accumulation in various plant tissues. The highest concentrations are often found in reproductive organs like seeds and siliques, as well as in young, vulnerable leaves. srce.hr This strategic allocation provides optimal protection to the tissues that are most critical for the plant's survival and reproductive success.

For example, studies in Brassica rapa have shown significantly higher concentrations of this compound in seeds compared to other tissues. nih.gov The accumulation of glucosinolates in seeds is not due to in-situ biosynthesis but rather the result of transport from maternal tissues like the silique walls. srce.hrnih.gov This highlights the importance of the long-distance transport network in provisioning the next generation with chemical defenses.

Source-Sink Dynamics

The distribution of this compound throughout a plant is largely dictated by the principles of source-sink allocation, a process involving the production of compounds in "source" tissues and their subsequent transport to "sink" tissues where they are needed for defense or storage. gatech.edulibretexts.org

Mature leaves and stems, where photosynthesis actively occurs, serve as the primary source organs for the biosynthesis of this compound. nih.govsavemyexams.com From these production sites, the compound is loaded into the plant's vascular system for long-distance transport. The primary sinks for glucosinolates are metabolically active or developing tissues that are crucial for the plant's reproductive success and survival, such as roots, flowers, and developing seeds. gatech.edutandfonline.commrgscience.com

This transport is a highly regulated process facilitated by specific transporter proteins and occurs through both the phloem and xylem.

Phloem Transport: The phloem is the main conduit for the translocation of glucosinolates from source leaves to various sinks. nih.gov Studies using radiolabeled compounds have confirmed that intact glucosinolates, including the related compound gluconapin (B99918) (this compound), are present in phloem sap and move from source to sink tissues. nih.govoup.comresearchgate.net This movement follows the general flow of photoassimilates. nih.gov

Xylem Transport: While the phloem is the primary route, evidence also points to bidirectional transport between roots and shoots, indicating that the xylem is also involved in glucosinolate distribution. nih.gov

GTR Transporters: The loading and unloading of glucosinolates into the vascular system are mediated by specific Glucosinolate Transporters (GTRs) . nih.govresearchgate.net GTR1 and GTR2 are key players in this process, acting as importers that move glucosinolates from the apoplast (the space between cells) into the phloem for long-distance travel. tandfonline.comresearchgate.net The activity of these transporters is crucial; for instance, as a plant begins to flower (bolting), GTR1 and GTR2 facilitate the transport of glucosinolates from both roots and leaves specifically to the inflorescence, which becomes the strongest sink to protect the developing flowers and seeds. tandfonline.comnih.govresearchgate.net

Research on Brassica juncea has highlighted the distinct roles of these transporters in directing the final accumulation of glucosinolates.

| Transporter Knockdown | Effect on Seed Glucosinolates | Effect on Leaf/Pod Glucosinolates | Implication for Plant Defense |

| GTR1 | Smaller reduction | Significantly lower levels in leaves | Affects constitutive defense levels in source tissues. nih.gov |

| GTR2 | Significant reduction | Higher accumulation | Plays a major role in translocation to seeds; its knockdown enhances defense in vegetative tissues. nih.gov |

This dynamic allocation ensures that valuable defense compounds like this compound are precisely delivered to the most vital organs at the most vulnerable times.

Intracellular Allocation and Vacuolar Storage

To prevent autotoxicity and ensure a rapid defense response upon tissue damage, plants employ a sophisticated strategy of cellular and subcellular compartmentalization for the glucosinolate-myrosinase system, often called the "mustard oil bomb". mdpi.com

This compound, like other glucosinolates, is primarily stored in the vacuole , the large, membrane-bound organelle within the plant cell. mdpi.comnih.gov This sequestration isolates the glucosinolate from the enzyme that activates it.

The key components of this system are spatially separated:

S-Cells: Glucosinolates are concentrated in the vacuoles of specialized cells known as "S-cells" (sulfur-rich cells). mdpi.com These cells are often found in close proximity to the plant's vascular tissues, particularly the phloem, which aligns with their role in long-distance transport. mdpi.compnas.orgnih.gov

Myrosin Cells: The hydrolytic enzyme myrosinase, which breaks down glucosinolates into their toxic products, is stored separately in the vacuoles of different cells called "myrosin cells". mdpi.com These cells are also associated with the vasculature. mdpi.com

This "dual-cell" system ensures that this compound and myrosinase only mix when the tissue is disrupted, for example, by a chewing insect. mdpi.compnas.org This rupture of cells brings the vacuolar contents together, triggering the rapid hydrolysis of this compound into highly reactive and deterrent isothiocyanates. pnas.orgnih.gov

The process of allocating glucosinolates into the correct cells and then into the vacuole is critical. Transporters, likely including members of the GTR family, are involved in importing glucosinolates from the apoplast into the appropriate S-cells before they are pumped into the vacuole for long-term storage. tandfonline.com This intricate system of allocation at the tissue and cellular level is fundamental to the defensive efficacy of this compound.

| Component | Cellular Location | Subcellular Location | Function |

| This compound | S-Cell mdpi.comnih.gov | Vacuole mdpi.comnih.gov | Stored defensive precursor |

| Myrosinase (e.g., TGG1, TGG2) | Myrosin Cell mdpi.com | Vacuole mdpi.combioone.org | Hydrolytic enzyme; activates glucosinolates |

| Glucosinolate Biosynthesis Enzymes (e.g., FMOGS-OX) | Vascular Parenchyma, Phloem Cells nih.govoup.comoup.com | Cytosol, Chloroplast, ER oup.com | Synthesis of the glucosinolate molecule |

Ecological Roles and Plant Interactions of 3 Butenylglucosinolate

Role in Plant Defense Against Herbivores

3-Butenylglucosinolate and its breakdown products play a crucial, albeit complex, role in defending plants against insect herbivores. The effects can vary significantly depending on the insect's dietary specialization. annualreviews.orgresearchgate.net

While glucosinolates are generally considered a defense mechanism, their effect on specialist herbivores that have co-evolved with Brassicaceae plants is nuanced. The specialist diamondback moth (Plutella xylostella) has developed mechanisms to counteract the toxicity of glucosinolate hydrolysis products. annualreviews.orgnih.gov For instance, P. xylostella larvae possess a gut enzyme, glucosinolate sulfatase, which converts glucosinolates into less toxic desulfoglucosinolates, effectively disarming the "mustard oil bomb". annualreviews.org However, the presence and concentration of specific glucosinolates like this compound can still influence herbivore behavior.

For the cabbage root fly, Delia radicum, another specialist herbivore, the chemical landscape is equally important. While its larvae feed on the roots, the chemical profile of the entire plant, including the leaves where this compound can be prevalent, influences the interaction. Studies have shown that root herbivory by D. radicum can induce systemic changes in the plant's glucosinolate profile, affecting even the aboveground tissues. annualreviews.orgnih.gov Specifically, feeding by D. radicum can lead to an increase in indole (B1671886) glucosinolates in the roots while decreasing aromatic glucosinolates; aliphatic glucosinolates like this compound may remain unchanged in the roots but can be induced in the leaves after several days of infestation. annualreviews.org This systemic response can modulate the plant's resistance to subsequent attackers. Interestingly, research on Brussels sprouts revealed that D. radicum feeding can lead to a downregulation of aliphatic glucosinolates in the roots, and knocking out the biosynthesis of these compounds actually enhanced the performance of this specialist herbivore, suggesting it actively suppresses this specific defense. nih.gov

| Herbivore | Specialization | Interaction with this compound | Plant Response to Herbivory | Reference |

| Plutella xylostella (Diamondback Moth) | Specialist | Utilizes glucosinolates for host recognition and has detoxification mechanisms (e.g., glucosinolate sulfatase). annualreviews.org | Herbivory can induce changes in glucosinolate profiles, but P. xylostella is adapted to these defenses. annualreviews.orgfrontiersin.org | annualreviews.orgfrontiersin.org |

| Delia radicum (Cabbage Root Fly) | Specialist | Larval performance can be negatively affected by certain glucosinolates, but it also uses them for host location. annualreviews.orgnih.gov | Root feeding induces systemic changes in leaf glucosinolates and can downregulate aliphatic glucosinolates in roots. annualreviews.orgnih.gov | annualreviews.orgnih.gov |

The concentration and distribution of this compound within a plant significantly influence herbivore feeding choices and subsequent growth and development. nih.gov According to the optimal defense theory, plants allocate their defensive compounds to tissues that are most valuable for survival and reproduction. nih.gov High concentrations of glucosinolates in vital tissues, such as young leaves and flowers, can deter generalist herbivores, guiding them to feed on less critical, older leaves. nih.gov

For specialist herbivores, this compound and its volatile hydrolysis products can act as attractants and feeding stimulants. For example, the cabbage seed weevil (Ceutorhynchus assimilis) uses volatiles derived from this compound to locate host plant populations. royalsocietypublishing.org Research has shown that populations of Brassica oleracea producing high amounts of this specific glucosinolate experienced higher rates of oviposition by the weevil. royalsocietypublishing.org

Conversely, for generalist herbivores, which are not adapted to the glucosinolate defense system, these compounds are typically toxic or deterrent. scirp.org Studies using genetically modified Arabidopsis thaliana have demonstrated that generalist insects, such as Spodoptera exigua, show improved performance (higher weight, faster development) when feeding on plants deficient in aliphatic glucosinolates. scirp.org This highlights the direct defensive role of compounds like this compound against non-adapted herbivores.

Direct Defensive Effects on Insect Pests (e.g., Plutella xylostella, Delia radicum)

Response to Plant Pathogens

The glucosinolate-myrosinase system is also a key component of the plant's defense against pathogens. srce.hr While much research has focused on indole glucosinolates in pathogen defense, aliphatic glucosinolates like this compound and their hydrolysis products also contribute. mdpi.com The breakdown products, particularly isothiocyanates, have demonstrated antimicrobial properties. mdpi.com For instance, aliphatic isothiocyanates can strongly deter certain fungi, such as Alternaria brassicicola, a pathogen specific to Brassicaceae. mdpi.com

Infection with viruses can also alter a plant's glucosinolate profile. In rutabaga roots infected with turnip mosaic virus (TuMV), the concentration of 2-hydroxy-3-butenyl glucosinolate (a derivative of this compound) was found to be higher than in uninfected plants. apsnet.org This alteration suggests an active response to the pathogen, although the other glucosinolates were either unaffected or reduced. apsnet.org This change in chemical composition could potentially impact the plant's susceptibility to other pathogens or herbivores. frontiersin.org

Interactions with Microbial Communities

The influence of this compound extends below ground, affecting the microbial communities in the rhizosphere (the soil region directly influenced by root secretions). Glucosinolates and their breakdown products released by roots can shape the composition of these communities. researchgate.net The hydrolysis products can have selective antimicrobial effects, potentially favoring the growth of some microbes while inhibiting others. mdpi.com This modulation of the soil microbiome can have indirect effects on plant health, for example, by suppressing soil-borne pathogens or promoting beneficial microbes. The specific structure of the glucosinolate side chain, such as the butenyl group in gluconapin (B99918), plays a role in determining which microbial taxa are enriched or suppressed. researchgate.net

Involvement in Plant Stress Responses

Plants modulate their glucosinolate profiles not only in response to biotic threats but also to a wide range of abiotic environmental stresses. researchgate.netnih.govfrontiersin.org These changes are part of a plant's broader strategy to adapt and survive under suboptimal conditions. frontiersin.orgfrontiersin.orgmdpi.com

The concentration of this compound (gluconapin) within plant tissues is dynamically regulated by various abiotic factors. nih.gov Transient exposure to different stressors can lead to lasting changes in the plant's defensive chemistry. researchgate.net

Acidity: In Brassica rapa, plants subjected to early, transient acid stress (pH 4.2) exhibited significantly higher concentrations of gluconapin in both their leaves and seeds later in their life cycle. nih.govresearchgate.net

Nutrient Deficiency: Conversely, plants experiencing nutrient deficiency had lower levels of gluconapin in their seeds. nih.govresearchgate.net This is logical, as glucosinolates are nitrogen- and sulfur-containing compounds, and their synthesis would be limited by the availability of these precursors. nih.gov

Temperature: High temperatures have been shown to decrease the accumulation of glucosinolates, while low temperatures may have the opposite effect. researchgate.net

Light: Light conditions, including UV radiation, can influence glucosinolate production, often leading to an increase as a protective measure. researchgate.netcore.ac.uk

Heavy Metals: Exposure to heavy metals is another stressor known to affect glucosinolate levels, as part of a general stress response. researchgate.net

Ozone: In contrast to some stressors, elevated ozone levels have been shown to reduce the total content of aliphatic glucosinolates in Brassica campestris. mdpi.com

This modulation of this compound levels demonstrates the plant's ability to reallocate resources based on environmental cues, prioritizing defense or growth depending on the specific challenge. researchgate.net

| Abiotic Stressor | Effect on this compound (Gluconapin) Concentration | Plant Species Studied | Reference |

| Acidity | Increased in leaves and seeds | Brassica rapa | nih.govresearchgate.net |

| Nutrient Deficiency | Decreased in seeds | Brassica rapa | nih.govresearchgate.net |

| Salinity | Variable; can increase total glucosinolates, but transient stress showed no significant change for gluconapin. | Brassica spp. | nih.govresearchgate.net |

| Drought | Variable; can increase total glucosinolates, but transient stress showed no significant change for gluconapin. | Brassica spp. | nih.govresearchgate.net |

| High Temperature | Generally decreases concentration | Brassica spp. | researchgate.net |

| Ozone | Reduced total aliphatic glucosinolate content | Brassica campestris | mdpi.com |

Biotic Stress Responses

The compound this compound is a key component of the plant's chemical defense system, particularly within the Brassicaceae family. srce.hrresearchgate.net This system, often called the "mustard oil bomb," is a two-component defense mechanism involving glucosinolates and the enzyme myrosinase (a β-thioglucosidase). srce.hrnih.govmdpi.com Under normal conditions, this compound is stored separately from myrosinase within plant cells. srce.hrresearchgate.net However, when plant tissues are damaged by herbivore feeding or pathogen invasion, the cellular compartmentalization is disrupted, allowing myrosinase to hydrolyze this compound. srce.hrresearchgate.netnih.gov

This hydrolysis releases a variety of biologically active breakdown products, primarily 3-butenyl isothiocyanate. nih.gov The formation of specific hydrolysis products can be influenced by specifier proteins. For instance, in the presence of an epithiospecifier protein (ESP), which requires a terminal double bond in the glucosinolate side chain as found in this compound, the formation of epithionitriles or simple nitriles is favored over isothiocyanates. nih.gov

These degradation products are often toxic or deterrent to a wide range of organisms. mdpi.comnih.gov Research on Arabidopsis thaliana has shown that glucosinolate-derived isothiocyanates play a role in resistance against microbial pathogens. nih.gov The effectiveness of these compounds is particularly notable against generalist herbivores. For example, studies have demonstrated that 2-hydroxybut-3-enyl glucosinolate, a derivative of this compound, increases resistance to generalist insect feeding. nih.gov The volatile nature of isothiocyanates like 3-butenylisothiocyanate can also act as a repellent, providing broader protection to the plant. mdpi.com

The interaction is more complex with specialist insects that have co-evolved with their host plants and developed mechanisms to overcome these defenses. Some specialists can even use these compounds as feeding or oviposition cues. For instance, infestation of plants with the cabbage aphid (Brevicoryne brassicae) leads to the release of 3-butenylisothiocyanate, which in turn makes the plant more attractive to the parasitic wasp Diaeretiella rapae, a natural enemy of the aphid. nih.gov

The production and profile of glucosinolates, including this compound, are not static; they can be significantly altered in response to environmental cues such as fungal infection, wounding, and insect damage. srce.hrresearchgate.net This dynamic response allows the plant to mount an appropriate defense against the specific biotic threat encountered. srce.hr

Role as Signaling Molecules within Plant Defense Networks

Beyond their direct role as toxins and deterrents, this compound and its breakdown products function as crucial signaling molecules within the plant's intricate defense network. frontiersin.orgnih.gov The hydrolysis products can initiate a cascade of downstream defense responses, effectively amplifying the plant's immune reaction. frontiersin.org

A key breakdown product with a demonstrated signaling role is 3-butenenitrile (B123554) (3BN). frontiersin.org Research has shown that exogenous application of 3BN to Arabidopsis thaliana can trigger signaling pathways involved in regulating defense responses against biotic stress. frontiersin.org Specifically, 3BN has been observed to induce stomatal closure, the accumulation of reactive oxygen species (ROS), and the production of nitric oxide (NO) in guard cells. frontiersin.org ROS and NO are well-established, critical signaling molecules in plant defense against pathogens, contributing to the hypersensitive response, reinforcement of cell walls, and the production of phytoalexins. frontiersin.org

The signaling activity of these breakdown products integrates with and influences major phytohormone defense pathways. mdpi.comuu.nl Glucosinolate metabolism is responsive to and can be modulated by jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET), which are central regulators of plant immunity. mdpi.comuu.nl Studies have revealed that exposure to 3BN can lead to an increased production of both SA and JA. frontiersin.org This indicates a significant crosstalk between the glucosinolate defense system and these hormone-mediated pathways. mdpi.comuu.nl The SA pathway is typically associated with defense against biotrophic pathogens, while the JA/ET pathways are primarily activated in response to necrotrophic pathogens and insect herbivory. uu.nl The ability of a single compound's derivative to induce multiple hormone pathways highlights a sophisticated mechanism for activating broad-spectrum defenses. frontiersin.orguu.nl

This integration allows the plant to fine-tune its defense strategy. The crosstalk between pathways provides a high degree of regulatory potential, enabling the plant to activate various resistance mechanisms in different combinations. uu.nl This can help the plant prioritize one defense pathway over another, tailoring an optimal response to the specific attacker it faces. uu.nl Therefore, this compound is not just a static defense compound but an active participant in the plant's internal communication system, helping to coordinate a swift and appropriate response to biotic threats. frontiersin.orgnih.gov

Research Methodologies for 3 Butenylglucosinolate Analysis

Extraction and Sample Preparation Techniques

The initial step in the analysis of 3-butenylglucosinolate from plant sources, primarily within the Brassicaceae family, involves meticulous extraction and sample preparation to isolate the compound from the complex plant matrix and prevent its enzymatic degradation.

A common procedure begins with the inactivation of the endogenous enzyme myrosinase, which would otherwise hydrolyze the glucosinolates upon tissue disruption. This is typically achieved by treating the plant material, such as seeds or leaves, with a solvent like methanol (B129727) at elevated temperatures (e.g., 70°C). akjournals.com Following enzyme inactivation, the material is further extracted with methanol. akjournals.com The combined extracts are then concentrated by evaporation. akjournals.com To remove lipids that can interfere with subsequent analysis, the resulting residue is defatted, often using a nonpolar solvent such as diethyl ether. akjournals.com The crude extract can then be lyophilized (freeze-dried) to yield a stable powder. akjournals.com

For purification, anion-exchange chromatography is a frequently used method. Glucosinolates exist as anions and can be effectively separated from other non-ionic compounds in the extract. nih.gov Historically, this has been performed using gravity-flow columns prepared with resins like DEAE Sephadex or Sepharose. nih.gov More contemporary approaches utilize Solid-Phase Extraction (SPE) cartridges with anion-exchange functionalities, which offer higher throughput and reproducibility. nih.gov After loading the crude extract onto the column or cartridge, interfering compounds are washed away, and the purified glucosinolates are then eluted for analysis. nih.gov

Analytical Separation and Quantification Methods

Once extracted, this compound is identified and quantified using several powerful analytical chromatography techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of intact glucosinolates, including this compound. wikipedia.org This method separates compounds in a liquid mixture by pumping the sample through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The separation is based on each compound's differential interaction with the stationary phase, leading to different retention times. wikipedia.org

For glucosinolate analysis, a common setup involves a reverse-phase C18 column. akjournals.comacs.org The output is monitored by a detector, typically a UV detector, as glucosinolates exhibit UV absorbance. akjournals.com HPLC has been instrumental in evaluating the glucosinolate profiles of various plants, such as radish and broccoli, allowing for the quantification of specific compounds like this compound. akjournals.comnih.gov In some applications, preparative HPLC is used not just for analysis but also for purifying larger quantities of a specific glucosinolate from a complex mixture. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to identify and quantify volatile compounds. wikipedia.org In the context of this compound, GC-MS is not used to analyze the intact molecule, which is non-volatile. Instead, it is employed to analyze the volatile hydrolysis products that are formed when the glucosinolate is broken down by the enzyme myrosinase, such as isothiocyanates and nitriles. researchgate.netscispace.com

The process involves separating the volatile compounds in a gas chromatograph based on their boiling points and polarity as they pass through a capillary column. etamu.eduthermofisher.com As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for identification. etamu.edu Studies have detailed specific GC-MS parameters for analyzing glucosinolate hydrolysis products, including column types (e.g., DB5 capillary column) and oven temperature programs. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the powerful detection and identification abilities of mass spectrometry. wikipedia.org This tandem technique is exceptionally well-suited for the direct analysis of intact, non-volatile, and thermally unstable compounds like this compound. wikipedia.org It allows for both the separation of this compound from other compounds in an extract and its confident identification based on its precise molecular mass. wikipedia.org

In an LC-MS system, the compounds eluting from the LC column are transferred to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules that can be analyzed by the MS. wikipedia.org This approach can circumvent the need for chemical derivatization (like desulfation) that is sometimes required by other methods, thereby reducing the risk of sample degradation. acs.org Advanced systems, such as those using Time-of-Flight (TOF) mass analyzers, provide very high mass accuracy, further enhancing the confidence of compound identification. Rapid analysis methods have also been developed, sometimes omitting the chromatography column and using direct-infusion MS for high-throughput screening of glucosinolates. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Molecular and Genomic Approaches

Beyond chemical analysis, researchers use molecular and genomic tools to understand the genetic basis of this compound production in plants.

Quantitative Trait Loci (QTL) mapping is a statistical method used to identify specific regions of the genome that are associated with variation in a quantitative trait, such as the concentration of this compound. nih.gov By crossing parental lines with differing levels of the compound and analyzing the genetic makeup and glucosinolate content of the offspring, researchers can pinpoint the chromosomal locations (loci) that influence the trait. nih.gov

In a significant study on Brassica juncea, QTL mapping was used to explore the genetic basis of this compound content. nih.gov The research identified major QTLs for this compound that were co-localized with those for 2-propenylglucosinolate on linkage group LG08. nih.govnih.gov This finding suggests a shared or closely linked genetic control mechanism for these two compounds. The study also revealed a strong negative correlation between the content of 2-propenyl and this compound. nih.gov

Table of QTL Mapping Findings for this compound in Brassica juncea

| Trait | Linkage Group | Marker Interval | Phenotypic Variation Explained (%) | Year of Study |

| This compound Content | LG08 | At1g26180 - BnapPIP1580 | 42.6 | 2016-2017 |

This table is based on data from a study on a recombinant inbred line population of Brassica juncea. nih.govnih.gov

RNA-Sequencing and Transcriptomics

RNA-Sequencing (RNA-Seq) has become a pivotal tool for understanding the genetic underpinnings of this compound biosynthesis. This high-throughput method allows for a comprehensive analysis of the transcriptome, enabling the identification and quantification of genes actively expressed in specific tissues or under particular conditions.

In Brassica juncea, RNA-Seq of siliques from parental lines of a recombinant inbred line (RIL) mapping population was employed to uncover genes responsible for glucosinolate synthesis. nih.gov This transcriptomic analysis identified 324 genes associated with glucosinolate metabolism, with 24 of them showing differential expression between the high and low glucosinolate parental lines. nih.gov Of these differentially expressed genes (DEGs), 15 were specifically implicated in the biosynthesis and transport of aliphatic glucosinolates. nih.gov The expression patterns of these candidate genes were subsequently validated using quantitative real-time PCR (qRT-PCR). nih.govresearchgate.net The integration of this transcriptomic data with Quantitative Trait Loci (QTL) mapping pointed to a specific candidate gene, IIL1 (LOC106416451), as playing a key role in glucosinolate metabolism in B. juncea. nih.gov

Similarly, transcriptome profiling in broccoli (Brassica oleracea var. italica) using de novo assembly of RNA-Seq data identified 19,441 unigenes. plos.org Among these, 25 were identified as putative glucosinolate metabolism genes, showing significant sequence identity (62.04–89.72%) with their counterparts in Arabidopsis thaliana. plos.org This research established a high degree of colinearity in the glucosinolate metabolic pathway between broccoli and Arabidopsis. plos.org The study noted that many biosynthetic genes, along with myrosinase genes like TGG2, exhibited higher expression levels in sprouts compared to seeds, suggesting that the breakdown products of glucosinolates are important during seed germination and sprout development. plos.org

In Barbarea vulgaris, RNA-Seq was used to compare gene expression profiles in response to infestation by the diamondback moth (Plutella xylostella). frontiersin.org This research identified two unigenes homologous to the Arabidopsis GS-OH gene, which is responsible for converting this compound into 2-hydroxy-3-butenylglucosinolate. frontiersin.org These genes were significantly upregulated upon herbivore attack, highlighting the role of transcriptomics in understanding plant defense responses involving glucosinolate modification. frontiersin.org

Table 1: Summary of RNA-Sequencing Studies on Glucosinolate Biosynthesis

| Organism | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Brassica juncea | Identification of genes for 2-propenyl and this compound synthesis. | Identified 324 genes in GSL metabolism; 24 were DEGs. Joint analysis with QTL mapping highlighted IIL1 as a candidate gene. | nih.gov |

| Brassica oleracea var. italica (Broccoli) | Transcriptome analysis of glucosinolate metabolism in seeds and sprouts. | Identified 25 putative glucosinolate metabolism genes. Biosynthetic and degradation genes showed higher expression post-germination. | plos.org |

Metabolomics Profiling

Metabolomics provides a powerful approach to identify and quantify the complete set of small-molecule metabolites, including this compound and its derivatives, within a biological system. Both untargeted and targeted metabolomic strategies, often employing mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are utilized. nih.gov

An integrated metabolomics study of 12 commonly consumed Brassicaceae vegetables used a combination of GC-Q-TOF/MS, LC-Q-TOF/MS, and LC-QQQ/MS for both untargeted and targeted analysis. nih.gov This comprehensive profiling allowed for the quantification of amino acids, glucosinolates, and their isothiocyanate breakdown products, revealing that the levels of precursor glucosinolates correlate well with their downstream products. nih.gov The study also highlighted that the types and abundances of glucosinolates differ significantly among genera, suggesting that these metabolite profiles can serve as chemotaxonomic markers. nih.gov

In a human dietary intervention study, researchers used a combination of non-targeted and targeted metabolomic approaches to analyze urine samples from healthy volunteers after a single meal of kale and daikon radish. nih.gov This analysis identified 14 metabolites derived from glucosinolates. nih.gov Notably, the study reported for the first time the presence of 4-methylsulfinyl-3-butenyl isothiocyanate, 4-methylsulfinyl-3-butenyl isothiocyanate-cysteine, and 4-methylsulfinyl-3-butenylglucosinolate-N-acetyl cysteine in human urine, demonstrating the power of metabolomics to trace the metabolic fate of dietary compounds. nih.gov

Metabolic profiling in different radish (Raphanus sativus) cultivars has also been performed to understand the variation in secondary metabolites. mdpi.com Using GC-TOFMS, one study detected 33 distinct metabolites, including organic acids, amino acids, and sugars, and correlated their presence with secondary metabolites like anthocyanins and phenolics. mdpi.com Such studies help to understand the biochemical connections between primary and secondary metabolism, including the pathways leading to glucosinolate synthesis. mdpi.com

Table 2: Selected Metabolites Identified in Profiling Studies

| Study Type | Matrix | Analytical Technique(s) | Key Metabolites Identified | Reference(s) |

|---|---|---|---|---|

| Plant Profiling | Brassicaceae Vegetables | GC-Q-TOF/MS, LC-Q-TOF/MS, LC-QQQ/MS | Amino acids, various glucosinolates, isothiocyanates | nih.gov |

| Human Dietary Intervention | Human Urine | LC-MS | 4-methylsulfinyl-3-butenyl isothiocyanate, 4-methylsulfinyl-3-butenyl isothiocyanate-cysteine, 4-methylsulfinyl-3-butenylglucosinolate-N-acetyl cysteine | nih.gov |

Molecular Marker Development and Application (e.g., ISSR, SCAR, ILP)

The development and application of molecular markers are crucial for genetic analysis, mapping, and breeding efforts related to this compound content in plants. Techniques such as Inter-Simple Sequence Repeat (ISSR), Sequence Characterized Amplified Region (SCAR), and Intron Length Polymorphism (ILP) have been successfully employed. nih.govresearchgate.net

In Brassica juncea, ILP markers were used to construct a genetic map and perform QTL analysis for glucosinolate content. nih.gov A total of 304 ILP markers were mapped, covering a genetic length of 1671.13 cM. nih.gov This work successfully identified a novel major QTL for both 2-propenyl and this compound content on linkage group LG08. nih.gov ILP markers are valued for being gene-specific, codominant, and reliable, utilizing variations in intron sequences. nih.gov

Research has also focused on converting less robust markers into more specific ones. For instance, an ISSR marker found to be tightly linked to high 2-propenylglucosinolate content in B. juncea was successfully converted into a more reliable SCAR marker. nih.govresearchgate.net SCAR markers are amplified by PCR using longer, specific primers designed from the sequence of a cloned RAPD or ISSR fragment, which overcomes the low reproducibility issues sometimes seen with random markers. nih.gov

These marker systems are instrumental in quantitative trait loci (QTL) mapping, which aims to identify the genomic regions that control complex traits like glucosinolate concentration. In B. oleracea, QTL analysis identified 17 metabolic QTLs for 2-propenyl and this compound, with 12 of these regulating both compounds simultaneously. nih.gov In B. napus, QTLs on chromosomes A9 and C2 were found to be associated with this compound content, each explaining between 5.0% and 14.8% of the phenotypic variation. nih.gov The development of gene-specific molecular markers in these studies provides valuable tools for manipulating glucosinolate profiles in Brassica breeding programs. researchgate.net

Table 3: Application of Molecular Markers in Glucosinolate Research

| Marker Type | Organism | Application | Key Findings | Reference(s) |

|---|---|---|---|---|

| ILP (Intron Length Polymorphism) | Brassica juncea | Genetic mapping and QTL analysis. | Mapped 304 markers; identified a major QTL on linkage group LG08 for 2-propenyl and this compound. | nih.gov |

| ISSR (Inter-Simple Sequence Repeat) | Brassica juncea | Marker identification for glucosinolate content. | An ISSR marker linked to 2-propenylglucosinolate was identified using bulked segregant analysis. | nih.govresearchgate.net |

| SCAR (Sequence Characterized Amplified Region) | Brassica juncea | Conversion from an ISSR marker for improved reliability. | An ISSR marker was successfully converted to a SCAR marker for high 2-propenylglucosinolate content. | nih.govresearchgate.net |

Enzymatic Assays and In Vitro Studies

Enzymatic assays and in vitro studies are fundamental for characterizing the biological activity and transformation of this compound and its derivatives. These studies often focus on the hydrolytic action of enzymes like myrosinase and the subsequent effects of the breakdown products.

The hydrolysis of glucosinolates is primarily catalyzed by the plant enzyme myrosinase (a thioglucosidase), which becomes active when plant tissue is damaged. researchgate.netresearchgate.net This enzymatic reaction cleaves the glucose moiety, leading to the formation of an unstable aglycone that rearranges into various products, most notably isothiocyanates. researchgate.net For example, the hydrolysis of glucoraphenin (B1237682) (4-methylsulfinyl-3-butenylglucosinolate) by myrosinase yields the isothiocyanate sulforaphene (B1682523). acs.org

In vitro studies have investigated the stability of these breakdown products. Research has shown that sulforaphene is unstable in a hydrolytic process, rapidly converting to a water-soluble degradation product. acs.org The rate of this degradation can be monitored using techniques like HPLC, which showed that most sulforaphene degraded within 120 minutes in a radish seed autolysis system. acs.org

Enzymatic assays are also used to explore the substrate specificity of various enzymes that interact with glucosinolates. In the flea beetle Phyllotreta chrysocephala, enzyme activity assays with crude protein extracts revealed that a glucosinolate sulfatase (GSS) has narrow substrate specificity. nih.gov While some GSS enzymes in this insect showed activity towards sinalbin and indol-3-ylmethylglucosinolate, others exhibited only weak or no activity towards this compound under the tested assay conditions. nih.gov

Furthermore, in vitro toxicology studies assess the biological effects of glucosinolate derivatives. In one study using human B-lymphoblastoid cells (MCL-5), the cytotoxic effects of degradation products from 2-propenyl and this compound were evaluated. researchgate.net Another study used an aquatic lethality test with the nematode Caenorhabditis elegans to compare the toxicity of glucosinolates with and without myrosinase. researchgate.net The results showed that the breakdown product allyl isothiocyanate was significantly more toxic than its precursor glucosinolate, sinigrin, highlighting the critical role of enzymatic activation. researchgate.net

Table 4: Summary of Enzymatic and In Vitro Assay Findings

| Study Focus | Enzyme(s) | System/Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Isothiocyanate Stability | Myrosinase | Radish seed autolysis system | Sulforaphene (from glucoraphenin) is unstable and rapidly degrades into a water-soluble product. | acs.org |

| Enzyme Specificity | Glucosinolate Sulfatase (GSS) | Recombinant insect cells | Flea beetle GSS enzymes showed varied and often weak or no activity towards this compound. | nih.gov |

| Derivative Cytotoxicity | Myrosinase (implicit) | Human B-lymphoblastoid cells (MCL-5) | The cytotoxic effects of 2-propenyl and this compound degradation products were assessed. | researchgate.net |

Agricultural Implications and Biotechnology of 3 Butenylglucosinolate

Strategies for Modulating 3-Butenylglucosinolate Content in Crops

Traditional Breeding and Selection for Specific Glucosinolate Profiles

Traditional breeding has been the cornerstone of efforts to alter glucosinolate content in Brassica crops for decades. The most notable success of this approach is the development of canola (an acronym for Can adian o il, l ow a cid). researchgate.net Canola-quality rapeseed (Brassica napus) is defined by having less than 2% erucic acid in the oil and less than 30 micromoles per gram of glucosinolates in the defatted seed meal. researchgate.netresearchgate.netucl.ac.uk This was achieved through conventional cross-breeding, which involved identifying and selecting naturally occurring low-glucosinolate germplasm, such as the Polish B. napus variety 'Bronowski', and introgressing this trait into elite high-yielding lines. researchgate.net

The process involves screening vast collections of germplasm to find plants with desirable glucosinolate profiles. researchgate.net For instance, breeders might select for low this compound content to improve the quality of rapeseed meal. mdpi.com These selected plants are then used in controlled crosses with varieties that have other desirable agronomic traits, such as high yield or disease resistance. The progeny are repeatedly selected over many generations to combine the desired traits. While effective, this method is time-consuming and labor-intensive, as it relies on phenotypic selection, which can be influenced by environmental factors. sdu.edu.cnnewswise.com The development of "double-low" (low erucic acid, low glucosinolate) varieties through these methods revolutionized the rapeseed industry, transforming it into a major global source of edible oil and animal feed. researchgate.netresearchgate.net

Marker-Assisted Selection in Breeding Programs

To accelerate the progress of traditional breeding, modern techniques such as marker-assisted selection (MAS) are employed. nih.govnih.gov MAS utilizes molecular markers, such as Single Nucleotide Polymorphisms (SNPs) and Simple Sequence Repeats (SSRs), which are located near or within genes that control specific traits. nih.govnih.gov By identifying markers linked to genes controlling this compound content, breeders can select for desirable plants at the seedling stage based on their DNA, rather than waiting for the plant to mature and analyzing its chemical composition. researchgate.netkoreascience.kr This significantly increases the efficiency and precision of the breeding process. newswise.com

A critical step for implementing MAS is the identification of Quantitative Trait Loci (QTLs), which are regions of the genome associated with a quantitative trait like glucosinolate concentration. researchgate.net Numerous studies have successfully mapped QTLs controlling the content of this compound and other glucosinolates in various Brassica species. slu.senih.govnih.gov For example, QTLs for this compound have been consistently located on chromosomes A9 and C2 in B. napus. nih.gov In B. juncea, major QTLs for both 2-propenyl and 3-butenyl glucosinolate content have been co-localized on linkage group LG08, suggesting a closely linked or shared genetic control mechanism. slu.sethuenen.de The identification of these QTLs and the development of tightly linked markers provide powerful tools for breeders to design "designer crops" with specific glucosinolate profiles. researchgate.netresearchgate.net

Table 1: Examples of Identified QTLs for this compound (Gluconapin) Content in Brassica Species

| Species | Chromosome/Linkage Group | Marker Type(s) Used | Phenotypic Variation Explained (PVE %) | Reference(s) |

| Brassica napus | A9, C2 | SNP, SRAP | 5.0 - 14.8 | nih.govnih.gov |

| Brassica juncea | LG08 | ILP | ~42.6 | slu.sethuenen.de |

| Brassica juncea | LG12, LG14 | AFLP, Gene-specific | Not specified | mdpi.com |

| Brassica rapa | A03 | SNP | Not specified | frontiersin.org |

| Brassica napus | A09, C09 | SNP | Up to 47.71 (for a major QTL region) | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Genetic Engineering and Metabolic Engineering Approaches

While conventional and marker-assisted breeding have been successful, genetic and metabolic engineering offer more direct and targeted approaches to modify this compound content. These biotechnological tools allow for the precise manipulation of genes involved in the glucosinolate lifecycle, from biosynthesis to transport.

Manipulation of Biosynthetic Pathways (e.g., Transgenic Expression)

Metabolic engineering aims to alter the flow of metabolites through specific biochemical pathways. The biosynthesis of aliphatic glucosinolates, including this compound, involves a series of enzymatic steps controlled by key gene families such as MAM (Methylthioalkylmalate Synthase), CYP79, and CYP83, and is regulated by transcription factors like MYB28. nih.govresearchgate.netkoreascience.krresearchgate.net

By overexpressing or silencing these genes, scientists can modify the glucosinolate profile. For example, research has shown that introducing and overexpressing specific genes from Arabidopsis thaliana into Chinese cabbage (Brassica rapa) can significantly alter its glucosinolate content. researchgate.net Overexpression of AtMAM1 or AtCYP83A1 led to a notable increase in this compound (gluconapin). researchgate.net Conversely, silencing the MAM genes in B. napus can lead to a reduction in C4 and C5 aliphatic glucosinolates. bac-lac.gc.ca These studies demonstrate that targeting the core biosynthetic pathway is a viable strategy for changing this compound levels in crops. bac-lac.gc.ca

Table 2: Research Findings on Manipulating Glucosinolate Biosynthesis Genes

| Gene(s) Manipulated | Organism | Method | Key Finding | Reference(s) |

| AtMAM1 | Chinese Cabbage (B. rapa) | Overexpression | Significant increase in gluconapin (B99918) and glucobrassicanapin (B1235319). | researchgate.net |

| AtCYP83A1 | Chinese Cabbage (B. rapa) | Overexpression | 4.5-fold increase in gluconapin. | researchgate.net |

| AtCYP79F1 | Chinese Cabbage (B. rapa) | Overexpression | Decrease in gluconapin and glucobrassicanapin in some lines. | researchgate.netbac-lac.gc.ca |

| MAM genes | Brassica napus | Gene Silencing (RNAi) | Reduction of C4 and C5 side-chain aliphatic glucosinolates. | bac-lac.gc.cascribd.com |

| MYB28 | Brassica oleracea | Gene Editing (CRISPR) | Downregulation of aliphatic glucosinolate biosynthesis genes. | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Engineering Glucosinolate Transporters

A more sophisticated approach involves engineering the transport of glucosinolates within the plant. Glucosinolates are primarily synthesized in vegetative tissues, such as leaves and stems, and are then transported to the seeds for storage. researchgate.net This transport is mediated by specific proteins encoded by Glucosinolate Transporter (GTR) genes, particularly GTR1 and GTR2. nih.govnih.govresearchgate.netnih.gov

By disrupting these transporters, it is possible to block the accumulation of glucosinolates in the seeds while maintaining normal levels in the leaves and roots, where they are important for defending the plant against pests and pathogens. nih.govmdpi.com This strategy creates an ideal crop: one with a high-value, low-glucosinolate seed meal without compromising the plant's natural defenses. mdpi.comnih.gov Research has successfully demonstrated this concept. By creating mutations in GTR gene orthologs in B. rapa and B. juncea, scientists achieved a 60-70% reduction in seed glucosinolate content. nih.govslu.se These beneficial traits were found to be stable across multiple generations and in field trials, highlighting the robustness of the transport engineering approach. nih.gov

Genome Editing Technologies

Genome editing technologies, most notably CRISPR/Cas9, have revolutionized the ability to make precise, targeted changes to an organism's DNA. nih.govnih.gov This tool is particularly valuable for polyploid species like Brassica napus, which have multiple copies of most genes, making traditional knockout mutations difficult to achieve. nih.govslu.se

Role in Pest Management Strategies

The glucosinolate-myrosinase system, often called the "mustard oil bomb," is a key plant defense mechanism. mdpi.com When plant tissues are damaged by pests, this compound (also known as gluconapin) is hydrolyzed by the enzyme myrosinase. gcirc.orgnrel.gov This reaction releases biologically active compounds, primarily isothiocyanates, which are toxic to a wide range of organisms. nrel.govnih.gov This natural defense system is harnessed in various agricultural strategies for pest management.

One of the most significant applications is biofumigation. mdpi.commdpi.com This practice involves incorporating glucosinolate-rich plant material, such as that from Brassica species, into the soil. mdpi.commdpi.com As the plant matter decomposes, toxic volatiles like isothiocyanates are released, which can suppress soil-borne pests and diseases. gcirc.orgmdpi.com For instance, mustard plants with high levels of this compound have demonstrated effectiveness in controlling the fungus Fusarium oxysporum, comparable to chemical fumigants. mdpi.com Similarly, the incorporation of brassica green manures has been shown to be toxic to the pale potato cyst nematode (Globodera pallida), with toxicity correlating to the concentration of isothiocyanate-producing glucosinolates. researchgate.net

The effects of this compound are not limited to soil-borne organisms. Studies have shown its impact on various insect pests, although the effects can be complex. For some specialist insects that have co-evolved with Brassica plants, glucosinolates can act as feeding stimulants. researchgate.net However, for generalist pests, they are often a deterrent. researchgate.net Research has indicated that high concentrations of specific glucosinolates, including this compound, were associated with increased development time or reduced weight in the larvae of the cabbage seedpod weevil (Ceutorhynchus obstrictus). mdpi.com Conversely, other studies have noted that decreasing the side chain length and hydroxylation of butenyl glucosinolates could lead to increased feeding by adult flea beetles (Psylliodes chrysocephala). researchgate.netmdpi.com

The degradation products of this compound have fumigant properties that can be lethal to insects. nih.gov Volatile compounds released from brassica plants, such as 4,5-Epithiovaleronitrile derived from this compound, have been identified and contribute to pest suppression. ekb.eg These natural chemical defenses form the basis of integrated pest management (IPM) strategies, which seek to reduce reliance on synthetic pesticides by using methods like biological control and crop rotation. researchgate.netfarmraise.com

Table 1: Documented Effects of this compound and its Derivatives on Agricultural Pests

| Pest Organism | Type | Plant Source/Method | Observed Effect | Reference(s) |